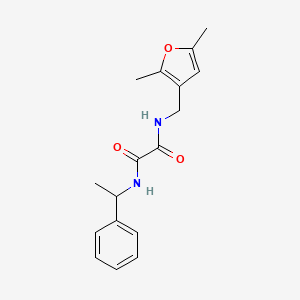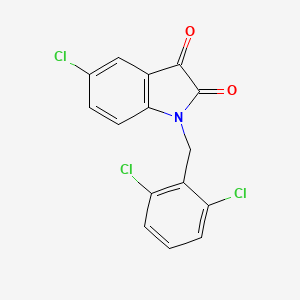
5-chloro-1-(2,6-dichlorobenzyl)-1H-indole-2,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Chloro-1-(2,6-dichlorobenzyl)-1H-indole-2,3-dione (5-Cl-DBI) is a novel indole-based compound with a wide range of potential applications in science and medicine. It was first synthesized in the laboratory in 2014 and has since been studied for its unique properties and potential therapeutic benefits. 5-Cl-DBI has been studied for its ability to modulate biological pathways and its potential to be used as a drug target. It has been found to have a variety of applications, including as a drug target, an anti-inflammatory agent, and a therapeutic agent for cancer.
作用机制
The mechanism of action of 5-chloro-1-(2,6-dichlorobenzyl)-1H-indole-2,3-dione is not yet fully understood. It is thought to modulate the activity of certain enzymes and proteins, and to interact with various receptors and enzymes. It has been found to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. It has also been found to inhibit the activity of the enzyme 5-lipoxygenase (5-LOX), which is involved in the production of inflammatory mediators. This compound has also been found to interact with the receptor for advanced glycation endproducts (RAGE), which is involved in the development of diabetic complications.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been found to modulate the expression of certain genes and proteins, and to inhibit the activity of certain enzymes and receptors. It has been found to have anti-inflammatory and anti-cancer properties, and to inhibit the production of inflammatory mediators. It has also been found to reduce the production of reactive oxygen species, which are involved in the development of oxidative stress.
实验室实验的优点和局限性
5-chloro-1-(2,6-dichlorobenzyl)-1H-indole-2,3-dione has a number of advantages and limitations when it comes to laboratory experiments. It is a simple and efficient compound to synthesize in the laboratory, and it can be used in a variety of applications. However, it is important to note that this compound is a novel compound and its effects are still not fully understood. It is also important to note that it has not yet been tested in humans, and its safety and efficacy in humans is still unknown.
未来方向
There are a number of potential future directions for research on 5-chloro-1-(2,6-dichlorobenzyl)-1H-indole-2,3-dione. These include further research into its mechanism of action, its potential therapeutic applications, and its safety and efficacy in humans. Additionally, further research could be done to explore the potential of this compound as a drug target, and to identify new compounds with similar properties. Finally, further research could be done to investigate the potential of this compound as a tool for drug discovery and development.
合成方法
5-chloro-1-(2,6-dichlorobenzyl)-1H-indole-2,3-dione was first synthesized in the laboratory in 2014 through a reaction of 2,6-dichlorobenzyl bromide and 5-chloro-1H-indole-2,3-dione in the presence of anhydrous potassium carbonate. The reaction was carried out at room temperature and the product was obtained in a yield of 70%. The synthesis of this compound is simple and efficient, and can be performed in a single step.
科学研究应用
5-chloro-1-(2,6-dichlorobenzyl)-1H-indole-2,3-dione has been studied extensively for its potential applications in scientific research. It has been found to modulate biological pathways and has been studied for its potential to be used as a drug target. This compound has been studied for its anti-inflammatory properties and its potential to be used as an anti-cancer agent. It has also been studied for its potential to be used as a therapeutic agent for the treatment of various diseases, including diabetes, obesity, and cardiovascular disease.
属性
IUPAC Name |
5-chloro-1-[(2,6-dichlorophenyl)methyl]indole-2,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8Cl3NO2/c16-8-4-5-13-9(6-8)14(20)15(21)19(13)7-10-11(17)2-1-3-12(10)18/h1-6H,7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVKVCWGATPMWMX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CN2C3=C(C=C(C=C3)Cl)C(=O)C2=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8Cl3NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-[3-(1,3-Benzodioxol-5-yl)-4-formylpyrazol-1-yl]propanenitrile](/img/structure/B2384795.png)
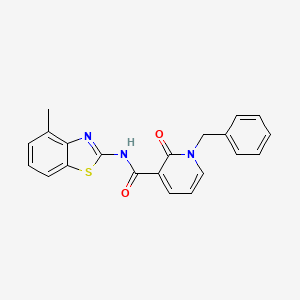
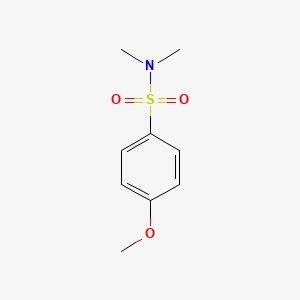
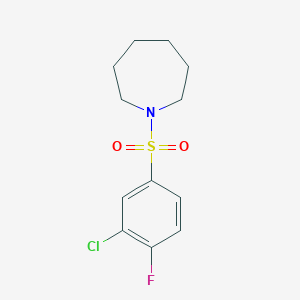

![3-(Oxan-4-yl)-1H-pyrazolo[3,4-b]pyridin-5-amine](/img/structure/B2384801.png)
![N-{2-[(4-chlorobenzyl)sulfanyl]-7,9-dimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-yl}-N-isopropylamine](/img/structure/B2384802.png)

![[4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(1-phenylcyclopropyl)methanone](/img/structure/B2384804.png)
![1-(6-(2-((4-chlorophenyl)amino)-2-oxoethyl)-7-oxo-6,7-dihydrothiazolo[4,5-d]pyrimidin-2-yl)-N-propylpiperidine-3-carboxamide](/img/structure/B2384807.png)
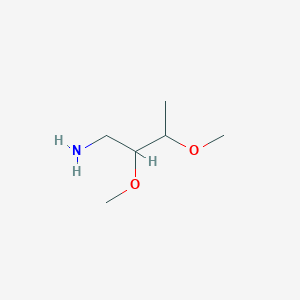
![2-(ethylthio)-3-isopropyl[1]benzothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2384810.png)

